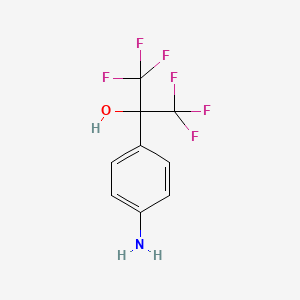

2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Description

2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS RN: 722-92-9) is a fluorinated aromatic alcohol with a hexafluoroisopropyl (HFIP) group and a para-aminophenyl substituent. Its molecular structure combines strong electron-withdrawing fluorine atoms with a nucleophilic amine group, enabling diverse applications in materials science, pharmaceuticals, and nanotechnology. Key properties include high thermal stability (mp: 155–156°C) , solubility in polar aprotic solvents, and reactivity in covalent functionalization .

Properties

IUPAC Name |

2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6NO/c10-8(11,12)7(17,9(13,14)15)5-1-3-6(16)4-2-5/h1-4,17H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEJXCIGVMTMDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50992926 | |

| Record name | 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722-92-9 | |

| Record name | 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of 4-aminophenol with hexafluoropropanol under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction parameters and higher throughput. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that compounds similar to 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol exhibit significant anticancer properties. For instance, derivatives of aminophenol have been evaluated for their antitumor activity against various cancer cell lines. A study showed that certain derivatives displayed effective growth inhibition rates against human tumor cells at concentrations as low as 15.72 μM .

Antimicrobial Properties

The compound's structure allows it to interact with biological membranes effectively. Studies have indicated that fluorinated phenolic compounds can possess enhanced antimicrobial activity. For example, derivatives similar to this compound have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria .

Materials Science Applications

Fluorinated Polymers

Due to its hexafluoropropanol moiety, this compound can be utilized in synthesizing advanced fluorinated polymers. These materials are known for their chemical resistance and thermal stability. Research indicates that incorporating such fluorinated compounds into polymer matrices can enhance their mechanical properties and resistance to solvents .

Surface Coatings

The unique properties of fluorinated compounds make them ideal candidates for developing surface coatings that require low friction and high chemical resistance. Studies have shown that coatings derived from hexafluoropropanol compounds exhibit excellent hydrophobicity and oleophobicity .

Analytical Chemistry Applications

Chromatography and Spectroscopy

this compound can be used as a derivatizing agent in chromatography. Its ability to form stable complexes with various analytes enhances detection sensitivity in techniques such as gas chromatography and mass spectrometry .

Case Study 1: Anticancer Screening

A comprehensive study involving the National Cancer Institute's Developmental Therapeutics Program evaluated various aminophenol derivatives for anticancer activity. The results indicated that specific derivatives exhibited significant cytotoxic effects across multiple cancer cell lines .

Case Study 2: Antimicrobial Testing

A series of experiments tested the antimicrobial efficacy of fluorinated phenolic compounds against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. The results confirmed that certain derivatives had lower minimum inhibitory concentration (MIC) values than traditional antibiotics .

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Effective growth inhibition in tumor cells |

| Antimicrobial agents | Inhibitory effects on Gram-positive/negative bacteria | |

| Materials Science | Fluorinated polymers | Enhanced mechanical properties |

| Surface coatings | Excellent hydrophobicity and chemical resistance | |

| Analytical Chemistry | Derivatizing agent for chromatography | Improved sensitivity in detection methods |

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hexafluoropropanol group can enhance the compound’s binding affinity and specificity, leading to more effective interactions with its targets. The amino group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Hexafluoroisopropanol (HFIP)-Based Derivatives

2-(4-Hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

- Structural Difference : Hydroxyl group replaces the amine at the para position.

- Synthesis: Microwave-assisted KOH-catalyzed condensation of HFIP·3H₂O with phenol, achieving high yields (GC-based selectivity: >90%) .

- Applications : Primarily used as a precursor for fluorinated polymers, contrasting with the amine-containing analog’s role in covalent functionalization (e.g., SWCNTs) .

2,2-Bis(4-aminophenyl)hexafluoropropane

- Structural Difference: Two para-aminophenyl groups attached to the HFIP core (C₁₅H₁₂F₆N₂) .

- Properties : Higher molecular weight (334.27 g/mol) and symmetry enhance crystallinity (mp: 198°C) .

- Applications: Used as a diamine monomer for polyimides, offering superior mechanical strength compared to mono-aminophenyl derivatives .

Substituted Aminophenyl-HFIP Derivatives

2-(2-Amino-5-tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS RN: 84649-61-6)

- Structural Difference : tert-Butyl group at the meta position and amine at the ortho position.

- Properties : Increased hydrophobicity (XlogP: 4.7) due to the bulky tert-butyl group, reducing solubility in polar solvents .

- Applications: Potential use in hydrophobic coatings or drug delivery systems.

2-(4-Amino-3-fluoro-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS RN: 2366994-16-1)

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogs

Reactivity and Stability

- The target compound’s amine group enables diazonium salt formation for covalent bonding to carbon nanotubes , whereas hydroxyl analogs require activation (e.g., esterification) for similar reactions.

- Fluorine atoms impart resistance to oxidation and thermal degradation, critical for high-temperature polymer applications .

Environmental Considerations

Biological Activity

2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS No. 722-92-9), commonly referred to as HFIP (hexafluoroisopropanol), is a fluorinated alcohol known for its unique biological properties and potential therapeutic applications. This compound has garnered attention in various fields of research, particularly in neurodegenerative diseases and as a solvent for peptide aggregation studies.

- Molecular Formula: C₉H₇F₆NO

- Molecular Weight: 259.15 g/mol

- Melting Point: 147–152 °C

- Appearance: Light brown crystalline powder

HFIP is recognized for its ability to induce α-helical structures in proteins and peptides, which is crucial in the context of prion diseases. The compound facilitates the conversion of the abnormal prion protein (PrP^Sc) into non-toxic forms by disrupting β-sheet structures that are characteristic of amyloid aggregates. This activity is vital for therapeutic strategies aimed at prion diseases, where the accumulation of PrP^Sc leads to neurodegeneration.

Case Studies and Research Findings

-

Prion Disease Therapy

A study explored HFIP's efficacy in treating prion diseases using recombinant PrP and scrapie-infected neuroblastoma cells (ScN2a). The findings indicated that:- HFIP reduced the protease resistance of PrP^Sc significantly when used at concentrations between 15 mM and 20 mM.

- The compound demonstrated no toxicity at clinically relevant concentrations but showed increased cytotoxicity above 20 mM.

- The mechanism involved the alteration of PrP^Sc structure at the cell membrane level, enhancing the potential for therapeutic applications against prion diseases .

-

Anti-inflammatory Effects

HFIP has been shown to suppress endotoxin-stimulated inflammatory mediator secretion in vitro. In a murine model of septic peritonitis, HFIP improved survival rates, suggesting its potential as an anti-inflammatory agent . -

Protein Denaturation

The strong protein-denaturing activity of HFIP allows it to dissolve peptide aggregates such as amyloid β (Aβ) peptides. This property is particularly advantageous in studying protein misfolding disorders .

Comparative Analysis

| Property | This compound |

|---|---|

| Molecular Weight | 259.15 g/mol |

| Melting Point | 147–152 °C |

| α-Helix Induction | Yes |

| Toxicity at Therapeutic Dose | Low (<20 mM) |

| Potential Applications | Prion disease therapy, anti-inflammatory agent |

Q & A

Basic: What synthetic methodologies are most effective for synthesizing 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, and how can reaction conditions be optimized?

Answer:

A common route involves the reduction of a nitro precursor, such as 2-(4-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to yield the amine . For fluorinated intermediates, hexafluoropropanone derivatives may be synthesized via nucleophilic substitution with fluorinated agents (e.g., SF₄ or HF-pyridine). Critical optimization parameters include:

- Temperature control : Excess heat can degrade fluorinated intermediates.

- Protective groups : Use acetyl or tert-butoxycarbonyl (Boc) groups to prevent amine oxidation .

- Purification : Recrystallization in hexane/ethyl acetate mixtures or silica gel chromatography improves purity .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

- Melting Point (mp) : Compare observed mp (155–156°C) with literature values (e.g., 155–156°C in Kanto Reagents data) to assess purity .

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming hexafluoropropanol group integrity (δ ~ -70 to -80 ppm for CF₃ groups). ¹H NMR should show aromatic protons (δ ~6.5–7.5 ppm) and amine protons (δ ~2–5 ppm, depending on solvent) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (theoretical: 273.175 g/mol; observed: ~273.17) .

Advanced: How can conflicting literature data (e.g., CAS numbers, physical properties) be resolved?

Answer:

Discrepancies in CAS numbers (e.g., 1992-09-2 vs. 722-92-9) likely arise from positional isomerism (e.g., 4-aminophenyl vs. 3-methyl-4-aminophenyl substituents) or registry errors . To resolve:

- Cross-reference databases : Use PubChem, EPA DSSTox, or ECHA to verify CAS and IUPAC names .

- Analytical validation : Compare experimental data (e.g., NMR, mp) with reported values in authoritative sources like Kanto Reagents .

- Synthetic verification : Reproduce synthesis from a validated protocol to confirm properties .

Advanced: What computational approaches are suitable for modeling this compound’s electronic properties?

Answer:

- Density Functional Theory (DFT) : Calculate electron distribution to study the electron-withdrawing effects of CF₃ groups and electron-donating NH₂ group. Software like Gaussian or ORCA can model frontier molecular orbitals (HOMO/LUMO) .

- Solvent effects : Use polarizable continuum models (PCM) to simulate solvation in common solvents (e.g., DMSO, ethanol) .

- Vibrational analysis : IR spectra simulations help assign experimental peaks (e.g., O-H stretch at ~3200 cm⁻¹) .

Advanced: How does the compound’s stability under varying pH and temperature conditions influence experimental design?

Answer:

- pH sensitivity : The amine group protonates in acidic conditions (pH < 4), altering solubility. Use buffered solutions (pH 7–8) for kinetic studies .

- Thermal stability : Decomposition occurs above 160°C. Store at 0–6°C to prevent degradation .

- Light sensitivity : Fluorinated compounds may photodegrade. Use amber glassware and inert atmospheres (N₂/Ar) for light-exposed experiments .

Advanced: What mechanistic insights are critical for analyzing its reactivity in nucleophilic substitution reactions?

Answer:

- Leaving group ability : The hydroxyl group in hexafluoropropanol is a poor leaving group. Activate via mesylation (MsCl) or tosylation (TsCl) to improve reactivity .

- Steric effects : The bulky CF₃ groups hinder nucleophilic attack. Use small nucleophiles (e.g., NH₃) or high-pressure conditions .

- Kinetic monitoring : Use in situ ¹⁹F NMR to track reaction progress and intermediates .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential amine volatility .

- Waste disposal : Segregate fluorinated waste and consult environmental safety guidelines for incineration .

Advanced: How can researchers address low yields in large-scale syntheses?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.